cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CDCl₃):
- δ 8.19 ppm (d, J=8.7 Hz, 2H, Ar-H)
- δ 7.51 ppm (d, J=8.7 Hz, 2H, Ar-H)
- δ 4.15 ppm (td, J=11.8 Hz, 1H, cyclohexane-H)
- δ 2.29–1.83 ppm (m, 4H, cyclohexane-CH₂)
¹³C NMR (75 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Characteristic absorptions include:
Mass Spectrometry (MS)
- m/z 291.30 [M]⁺ (calculated)
- Major fragments at m/z 274.28 [M-OH]⁺
- m/z 149.05 [C₇H₅NO₃]⁺ (4-nitrobenzoyl ion)
Table 3: Spectroscopic Signature Correlation
| Technique | Key Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 8.19 ppm doublet | Para-substituted aryl |
| ¹³C NMR | δ 149.5 ppm | Ketone carbonyl |
| IR | 1689 cm⁻¹ | Conjugated ketone |
| MS | m/z 149.05 | 4-Nitrobenzoyl fragment |
Properties
IUPAC Name |
4-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-7-13(8-6-11)16(20)21)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYVLZRNKGAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171326 | |
| Record name | trans-4-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-67-7 | |
| Record name | trans-4-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation and Coupling Reaction
Step 1: Aldol Condensation
Cyclohexanone reacts with 4-nitrobenzaldehyde under basic or acidic catalysis to form an α,β-unsaturated ketone intermediate. This step establishes the carbon-carbon bond between the cyclohexane ring and the nitrophenyl group.Step 2: Reduction and Oxidation
The intermediate undergoes selective reduction to saturate the double bond while preserving the ketone functionality. Subsequent oxidation steps introduce the carboxylic acid group at the 1-position of the cyclohexane ring, often via oxidation of a precursor alcohol or ester.Step 3: Stereochemical Control
The cis-configuration is achieved by controlling reaction conditions such as temperature, solvent, and catalyst choice, which influence the stereoselectivity during ring functionalization and coupling.
Functional Group Transformations
Carboxylation : Introduction of the carboxylic acid group can be performed by oxidation of a methyl or hydroxymethyl substituent on the cyclohexane ring or by direct carboxylation reactions.
Nitro Group Stability : The 4-nitrophenyl group remains intact throughout the synthesis, requiring mild conditions to avoid reduction or substitution of the nitro group.
Industrial and Laboratory Scale Synthesis
Industrial synthesis optimizes the above steps to maximize yield and purity, often involving:
- Use of recrystallization and chromatographic purification to isolate the cis-isomer.
- Optimization of reaction temperature and catalyst loading to enhance stereoselectivity.
- Scale-up considerations to maintain consistent product quality.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Aldol Condensation | Base (e.g., NaOH) or acid catalyst, solvent (ethanol or THF), room temperature to reflux | Formation of carbon-carbon bond |
| Reduction | Mild reducing agents (e.g., NaBH4) | Saturation of double bond |
| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Introduction of carboxylic acid group |
| Purification | Recrystallization, chromatography | Isolation of pure cis-isomer |
Research Findings on Preparation Efficiency
- Yield : Reported yields for the key aldol condensation step range from 70% to 85%, depending on catalyst and solvent choice.
- Purity : Final product purity typically exceeds 95% after purification.
- Stereoselectivity : The cis-isomer is favored under controlled conditions, with enantiomeric excess depending on catalyst and temperature.
Comparative Analysis with Related Compounds
| Compound | Starting Materials | Key Differences in Preparation | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid | Cyclohexanone + 4-nitrobenzaldehyde | Focus on cis-stereochemistry and 4-nitro substitution | 75-85 | >95 | Requires careful stereochemical control |
| cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid | Cyclohexanone + 2-nitrobenzaldehyde | Positional isomer of nitro group affects reactivity | 70-80 | >95 | Similar synthetic route, different regioselectivity |
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Conditions/Notes |
|---|---|---|
| Aldol Condensation | Cyclohexanone + 4-nitrobenzaldehyde | Base or acid catalysis, ethanol or THF, reflux |
| Reduction | Saturation of double bond | NaBH4 or equivalent, mild temperature |
| Oxidation | Carboxylation of cyclohexane ring | KMnO4 or CrO3, controlled temperature |
| Purification | Isolation of cis-isomer | Recrystallization, chromatography |
| Stereochemical Control | Achieving cis-configuration | Temperature and catalyst optimization |
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted cyclohexane derivatives can be formed depending on the substituent introduced.
Scientific Research Applications
Chemistry
Cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxo derivatives.
- Reduction : Reduction reactions can convert the nitro group to an amino group.
- Substitution : Participates in substitution reactions where functional groups are replaced by other groups.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This antimicrobial activity suggests potential for development as a therapeutic agent.
Medicine
This compound has been investigated for its potential therapeutic applications:
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or autoimmune diseases.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, reinforcing its potential as a novel antimicrobial agent.
Inflammation Model Study
In another study focusing on anti-inflammatory properties, researchers observed that the compound effectively reduced inflammation markers in animal models, suggesting its utility in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Ring Variations
The biological and chemical properties of this compound are highly sensitive to substituent positions and ring modifications. Below is a comparative analysis:
Key Findings:
- Substituent position : Para-nitro derivatives exhibit superior bioactivity compared to meta-nitro analogs due to stronger electron withdrawal and resonance stabilization .
- Ring size : Cyclohexane derivatives generally show better solubility and metabolic stability than cyclopentane analogs .
- Functional groups : Trifluoromethyl substitution enhances anti-inflammatory activity but reduces antimicrobial efficacy compared to nitro derivatives .
Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Target Compound | Staphylococcus aureus | 12.5 | |
| Target Compound | Escherichia coli | 25 | |
| Meta-nitro analog | S. aureus | 25 | |
| Trifluoromethyl analog | S. aureus | >100 |
The para-nitro group’s electron-withdrawing nature enhances membrane penetration and target binding, while the CF₃ group’s hydrophobicity may hinder aqueous solubility, reducing antimicrobial potency .
Anti-inflammatory Activity
| Compound | IC₅₀ (Pro-inflammatory Cytokines) | Reference |
|---|---|---|
| Target Compound | Not reported | – |
| Trifluoromethyl analog | 10 µM | |
| Chlorophenyl analog (CAS: 736136-53-1) | 15 µM |
The trifluoromethyl analog’s higher lipophilicity improves interaction with hydrophobic enzyme pockets, making it more effective in anti-inflammatory assays .
Biological Activity
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid (CAS No. 735275-73-7) is a chiral compound with significant potential in biological applications. Its unique molecular structure, characterized by a cyclohexane ring and a 4-nitrophenyl group, contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| CAS Number | 735275-73-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or allosteric regulation, impacting various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been investigated. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW 264.7 macrophages showed that treatment with this compound resulted in a significant reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential utility in managing inflammatory diseases.
Research Findings
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the nitrophenyl group have been shown to improve antimicrobial efficacy.
Table 2: Derivatives and Their Biological Activities
| Derivative | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4-Amino derivative | 16 | Antimicrobial |
| Hydroxylated derivative | 32 | Anti-inflammatory |
| Methylated derivative | 64 | Cytotoxic |
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid, and what key reaction steps ensure regioselectivity? A: The compound is typically synthesized via a multi-step approach:
Cyclohexane Ring Functionalization : Introduce the 2-oxoethyl group through nucleophilic substitution or Friedel-Crafts acylation, using protecting groups (e.g., tert-butyl esters) to preserve the carboxylic acid moiety .
Nitrophenyl Coupling : React the intermediate with 4-nitrobenzoyl chloride or a similar electrophile under basic conditions (e.g., K₂CO₃ in DMF) to attach the 4-nitrophenyl group.
Deprotection : Remove the protecting group (e.g., acidic hydrolysis for tert-butyl esters) to yield the final carboxylic acid.
Key Considerations : Use stereoselective catalysts (e.g., chiral ligands) to maintain the cis configuration during ring substitution .
Basic Characterization
Q: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexane ring conformation, nitrophenyl substituent integration, and carboxylic acid proton environment.
- IR Spectroscopy : Validate the presence of carbonyl groups (C=O at ~1700 cm⁻¹) and nitro stretches (NO₂ at ~1520 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., calculated vs. observed m/z).
- HPLC : Assess purity (>98% by reverse-phase HPLC with UV detection at 254 nm) .
Advanced Synthesis
Q: How can stereochemical control be achieved during the synthesis of the cis-cyclohexane ring to avoid trans-isomer contamination? A:
- Conformational Locking : Use bulky substituents or hydrogen-bonding templates to favor the cis configuration during ring closure.
- Chiral Catalysis : Employ enantioselective catalysts (e.g., Ru-based complexes) in asymmetric hydrogenation or cycloaddition steps.
- Post-Synthesis Analysis : Validate stereochemistry via X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments in NMR .
Advanced Biological Activity
Q: What experimental strategies are recommended for evaluating this compound’s activity as a juvenile hormone analog or enzyme inhibitor? A:
- In Vitro Bioassays :
- Juvenile Hormone (JH) Activity : Use insect cell lines (e.g., Drosophila S2 cells) transfected with JH receptors, measuring transcriptional activation via luciferase reporters .
- Enzyme Inhibition : Screen against target enzymes (e.g., acetylcholinesterase) using spectrophotometric assays (e.g., Ellman’s method for thiocholine detection).
- Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in biological activity data between cis- and trans-isomers of similar cyclohexanecarboxylic acid derivatives? A:
- Structural Comparison : Perform molecular docking studies to compare binding affinities of cis/trans isomers with target proteins (e.g., JH receptors).
- Experimental Replication : Validate assays under standardized conditions (pH, temperature, solvent controls) to eliminate confounding variables.
- SAR Studies : Systematically vary substituents (e.g., nitro vs. methyl groups) to isolate electronic and steric effects on activity .
Stability and Handling
Q: What experimental conditions (e.g., pH, temperature) destabilize this compound, and how can degradation be mitigated during biological assays? A:
- pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 3) or basic (pH > 10) conditions. Use neutral buffers (e.g., PBS) for in vitro studies.
- Thermal Stability : Store at −20°C in anhydrous DMSO or ethanol to prevent hydrolysis.
- Light Sensitivity : Protect from UV exposure due to the nitro group’s photoreactivity .
Comparative Isomer Studies
Q: What methodologies differentiate the biological and physicochemical properties of cis- vs. trans-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexanecarboxylic acid? A:
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve isomers.
- Thermodynamic Studies : Compare melting points (DSC) and solubility profiles (e.g., logP via shake-flask method).
- Biological Half-Life : Conduct pharmacokinetic studies in model organisms (e.g., Tribolium castaneum for JH activity) to assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
